molecular formula C14H26O6 B11842066 Boc-PEG1-Boc

Boc-PEG1-Boc

Cat. No.: B11842066
M. Wt: 290.35 g/mol
InChI Key: KARMFIRKTDHMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-PEG1-Boc, also known as tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-PEG1-Boc involves the protection of the amine group on the PEG molecule with a tert-butoxycarbonyl (Boc) group. The reaction typically uses di-tert-butyl dicarbonate (Boc2O) as the Boc source and a base such as triethylamine or dimethylamine to facilitate the reaction. The reaction conditions, including temperature, time, and solvent, are optimized based on experimental requirements.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. Purification methods such as solvent extraction, gel filtration, or column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-PEG1-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields a free amine, which can then react with other molecules to form various derivatives .

Mechanism of Action

Boc-PEG1-Boc functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate

InChI

InChI=1S/C14H26O6/c1-13(2,3)19-11(15)9-17-7-8-18-10-12(16)20-14(4,5)6/h7-10H2,1-6H3

InChI Key

KARMFIRKTDHMGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCC(=O)OC(C)(C)C

Origin of Product

United States

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